molecular formula C13H14N2O3 B1392530 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid CAS No. 1243088-27-8

4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Cat. No. B1392530
CAS RN: 1243088-27-8
M. Wt: 246.26 g/mol
InChI Key: DAAQJHZPQNEVAM-UHFFFAOYSA-N
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Description

4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a heterocyclic compound . It has a molecular formula of C13H14N2O3 . This compound is part of the quinoxaline family, which has been shown to have interesting biological properties, including antiviral, anticancer, and antileishmanial activities .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid consists of a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring . The compound also contains ethyl, methyl, and carboxylic acid substituents .


Physical And Chemical Properties Analysis

The molecular weight of 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is 218.21 g/mol . It has a complexity of 364 and a topological polar surface area of 78.8 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Future Directions

Quinoxaline derivatives, including 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, are a promising area of research in medicinal chemistry . Their potential antiviral properties make them particularly relevant given the ongoing need for new antiviral therapies . Further investigation into the properties and potential applications of these compounds is warranted .

properties

IUPAC Name

4-ethyl-6,7-dimethyl-3-oxoquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-4-15-10-6-8(3)7(2)5-9(10)14-11(12(15)16)13(17)18/h5-6H,4H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAQJHZPQNEVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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